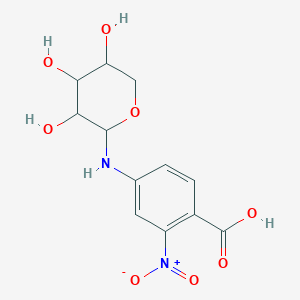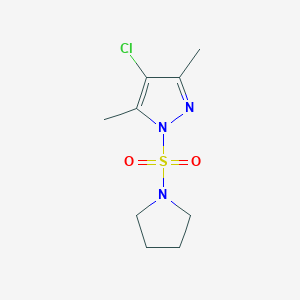![molecular formula C15H20N2O3S B4973796 [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM belongs to the class of imidazole-derived compounds and has been found to possess unique biological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol exerts its biological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to regulate the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. One potential area of investigation is the development of novel drug formulations that can enhance the solubility and bioavailability of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Another area of research could be the identification of new targets and signaling pathways that are regulated by [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Additionally, further studies are needed to investigate the potential of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol as a therapeutic agent in various diseases, including cancer and inflammation.
Synthesis Methods
The synthesis of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol involves the reaction of benzyl bromide with isobutylsulfonyl chloride to form the intermediate compound, which is then subjected to cyclization with imidazole in the presence of a base. The final product is obtained after purification using column chromatography.
Scientific Research Applications
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(2)11-21(19,20)15-16-8-14(10-18)17(15)9-13-6-4-3-5-7-13/h3-8,12,18H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHVURPEPFMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)

![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)
![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)